molecular formula C18H27NO3 B1326028 Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate CAS No. 951886-10-5

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate

Cat. No.: B1326028
CAS No.: 951886-10-5
M. Wt: 305.4 g/mol
InChI Key: MILRNVISUCJTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is a chemical compound with the molecular formula C18H27NO3. It is known for its unique structure, which includes a diethylamino group attached to a phenyl ring, and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate typically involves the esterification of 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate
  • Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxoheptanoate
  • Ethyl 6-[4-(N,N-diethylamino)phenyl]-5-oxohexanoate

Uniqueness

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is unique due to its specific structural features, such as the diethylamino group and the ester functional group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 6-[4-(diethylamino)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-4-19(5-2)16-13-11-15(12-14-16)17(20)9-7-8-10-18(21)22-6-3/h11-14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILRNVISUCJTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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